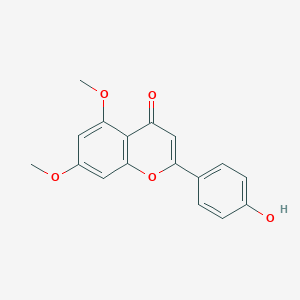
5,7-Dimethoxy-4'-hydroxyflavone
Übersicht
Beschreibung
5,7-Dimethoxy-4’-hydroxyflavone is a flavonoid compound known for its diverse biological activities. It is a derivative of apigenin, characterized by the presence of methoxy groups at positions 5 and 7, and a hydroxy group at the 4’ position on the flavone backbone. This compound is found in various plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-4’-hydroxyflavone typically involves the use of 2’-hydroxydihydrochalcones as intermediates. One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones, which provides a versatile route to flavones and flavanones . The reaction conditions often involve the use of oxidants and additives to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5,7-Dimethoxy-4’-hydroxyflavone may involve the use of large-scale organic synthesis techniques, including the Fries rearrangement reaction starting from 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol . This method allows for the efficient production of the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the flavone backbone.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidative cyclization, strong oxidants like iodine for further oxidation, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions include various flavone derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-4’-hydroxyflavone involves several molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.
Protein Synthesis Regulation: Stimulates the phosphatidylinositol 3-kinase-Akt pathway, activating the mammalian target of rapamycin pathway for protein synthesis.
Anti-inflammatory Pathways: Reduces inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: Another flavonoid with similar structural features but different biological activities.
5-Hydroxy-7-methoxyflavone: Exhibits different inhibitory activities compared to 5,7-Dimethoxy-4’-hydroxyflavone.
5,7-Dimethoxyflavone: Lacks the hydroxy group at the 4’ position, resulting in different biological properties.
Uniqueness
5,7-Dimethoxy-4’-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and regulate protein synthesis pathways makes it a valuable compound for therapeutic research .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARICZLGTUHLTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167487 | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16290-50-9 | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



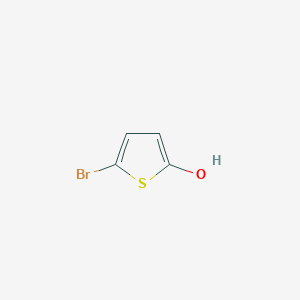

![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)
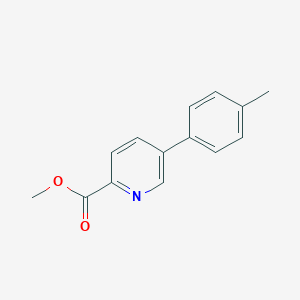
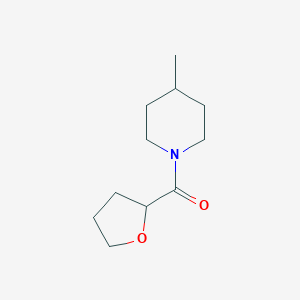
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)
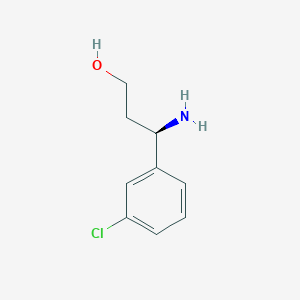


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

